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Compound of Interest

Compound Name: (Oxan-4-yl)methanol

Cat. No.: B104037

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Oxane Scaffold in
Modern Chemistry

(Oxan-4-yl)methanol, also known as tetrahydropyran-4-ylmethanol, is a valuable building
block in synthetic and medicinal chemistry.[1] Its saturated heterocyclic oxane ring is a
prevalent motif in numerous natural products and pharmacologically active compounds. The
incorporation of this scaffold can enhance physicochemical properties such as solubility and
metabolic stability, making it a desirable feature in drug design.[2][3][4] The primary alcohol
functionality of (Oxan-4-yl)methanol serves as a versatile handle for a variety of chemical
transformations, allowing for its integration into more complex molecular architectures.

This guide provides detailed experimental setups for key reactions involving (Oxan-4-
yl)methanol, including oxidation, esterification, and etherification. The protocols are designed
to be robust and reproducible, with an emphasis on explaining the underlying chemical
principles to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and safety precautions is paramount for
successful and safe experimentation.
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Property Value Source
Molecular Formula CeH1202 [1]
Molecular Weight 116.16 g/mol [1]

CAS Number 14774-37-9 [1]
Appearance Colorless liquid [5]
Boiling Point Not specified

Solubili Soluble in water and common
olubility
organic solvents

Safety Precautions: (Oxan-4-yl)methanol is classified as a skin and eye irritant.[1][5][6] Always
handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] In case of contact
with skin or eyes, rinse immediately with copious amounts of water.[5][6][7]

Experimental Protocols
Oxidation of (Oxan-4-yl)methanol to Oxan-4-
carbaldehyde

The oxidation of the primary alcohol in (Oxan-4-yl)methanol to the corresponding aldehyde is
a fundamental transformation. Mild oxidizing agents are required to prevent over-oxidation to
the carboxylic acid. Two reliable methods are presented here: Swern oxidation and Dess-
Martin periodinane (DMP) oxidation.
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Workflow for the Oxidation of (Oxan-4-yl)methanol.

Reaction Setup

Oxidizing Agent
(Oxalyl Chloride/DMSO or DMP)
Solvent (DCM)

(Oxan-4-y)methanol

‘Work-up & Purification ‘

Reaction Mixture
(-78 °C to RT)

Click to download full resolution via product page
Caption: Workflow for the Oxidation of (Oxan-4-yl)methanol.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford
the aldehyde under mild, low-temperature conditions, minimizing side reactions.

Materials:

e (Oxan-4-yl)methanol

e Oxalyl chloride

¢ Dimethyl sulfoxide (DMSO)

o Triethylamine (TEA)

e Dichloromethane (DCM), anhydrous
» Round-bottom flask

e Magnetic stirrer

e Argon or Nitrogen inert atmosphere setup
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Low-temperature thermometer

Separatory funnel

Rotary evaporator

Silica gel for column chromatography
Procedure:

e Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere,
dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath).

 Activation: To this solution, add DMSO (2.2 eq.) dropwise, ensuring the internal temperature
does not exceed -60 °C. Stir for 15 minutes.

¢ Alcohol Addition: Add a solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous DCM
dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

e Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After 15 minutes,
remove the cooling bath and allow the mixture to warm to room temperature.

o Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the
layers and extract the aqueous layer twice with DCM.

» Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel
column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield oxan-4-
carbaldehyde.

DMP is a hypervalent iodine reagent that offers a convenient and milder alternative to
chromium-based oxidants and the Swern oxidation.

Materials:
e (Oxan-4-yl)methanol

e Dess-Martin Periodinane (DMP)
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e Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Sodium thiosulfate (Na2S203)

e Round-bottom flask

e Magnetic stirrer

Procedure:

o Reaction Setup: To a solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous DCM, add
Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

o Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress
by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

o Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a
separatory funnel containing a 1:1 mixture of saturated aqueous NaHCOs and 10% aqueous
Naz2S:20:s.

o Extraction and Purification: Separate the layers and extract the aqueous layer twice with
DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography.

Esterification of (Oxan-4-yl)methanol

The formation of esters from (Oxan-4-yl)methanol can be achieved through several methods,
depending on the nature of the carboxylic acid and the desired reaction conditions.

This classical method involves the reaction of an alcohol with a carboxylic acid in the presence
of a strong acid catalyst. The reaction is reversible and is typically driven to completion by
using an excess of one of the reactants or by removing water as it is formed.

Materials:
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e (Oxan-4-yl)methanol

o Carboxylic acid (e.g., acetic acid)

 Sulfuric acid (H2S0a4) or p-toluenesulfonic acid (p-TsOH), catalytic amount
e Solvent (e.g., toluene, or excess carboxylic acid if liquid)

o Dean-Stark apparatus (optional)

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

Procedure:

e Reaction Setup: In a round-bottom flask, combine (Oxan-4-yl)methanol (1.0 eq.), the
carboxylic acid (1.2-5.0 eq.), and a catalytic amount of sulfuric acid (e.g., 2-3 drops) in a
suitable solvent like toluene. If a Dean-Stark trap is used, fill the side arm with toluene.

o Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of
water. The reaction progress can also be monitored by TLC.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a
suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous
NaHCO:s (to neutralize the acid catalyst), and finally with brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting ester by column chromatography or distillation.

The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to
activate the carboxylic acid, often in the presence of a catalytic amount of 4-
dimethylaminopyridine (DMAP). This method is particularly useful for acid-sensitive substrates
or for coupling sterically hindered alcohols and carboxylic acids.

Materials:

e (Oxan-4-yl)methanol
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Carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

4-Dimethylaminopyridine (DMAP), catalytic amount

Dichloromethane (DCM), anhydrous
Procedure:

e Reaction Setup: To a solution of the carboxylic acid (1.1 eq.), (Oxan-4-yl)methanol (1.0 eq.),
and a catalytic amount of DMAP in anhydrous DCM, add DCC or EDC (1.2 eq.) at 0 °C.

o Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction
is complete as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form if
DCC is used.

o Work-up: If DCC was used, filter off the DCU precipitate and wash it with DCM. If EDC was
used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

 Purification: Wash the filtrate or the reaction mixture with 1M HCI, saturated aqueous
NaHCOs, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate. Purify the crude ester by column chromatography.

Etherification of (Oxan-4-yl)methanol

The synthesis of ethers from (Oxan-4-yl)methanol can be readily accomplished via the
Williamson ether synthesis or the Mitsunobu reaction.
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Workflow for Williamson Ether Synthesis.

Strong Base
(NaH or KH)

A4

(Oxan-4-yl)methanol (Oxan—4-ylm

{ Nucleophilic Substitution Work-up & Purification

e Iﬁgﬂg‘gﬁ;i de) SN2 Reaction Aqueous Work-upHPurification Target Ether }

Alkoxide Formation

Click to download full resolution via product page
Caption: Workflow for Williamson Ether Synthesis.

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a
nucleophile in an Sn2 reaction with an alkyl halide.

Materials:

(Oxan-4-yl)methanol

Sodium hydride (NaH) or Potassium hydride (KH)

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

Saturated aqueous ammonium chloride (NHaCl)

Procedure:
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o Alkoxide Formation: To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a
solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at O
°C for 30 minutes, then allow it to warm to room temperature.

» Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1
eg.) dropwise. Allow the reaction to warm to room temperature and stir until completion
(monitor by TLC).

o Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NHa4Cl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with water and brine, dry over anhydrous
sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

The Mitsunobu reaction allows for the formation of ethers from alcohols and phenols under
mild, neutral conditions, using triphenylphosphine (PPhs) and a dialkyl azodicarboxylate such
as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Materials:

(Oxan-4-yl)methanol

Phenol or another acidic alcohol

Triphenylphosphine (PPhs)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF), anhydrous
Procedure:

e Reaction Setup: To a solution of (Oxan-4-yl)methanol (1.0 eq.), the phenol (1.1 eq.), and
PPhs (1.2 eq.) in anhydrous THF at O °C, add DEAD or DIAD (1.2 eq.) dropwise.

e Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor
by TLC).
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» Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The
crude product can be purified by column chromatography to separate the desired ether from
triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

(Oxan-4-yl)methanol is a highly adaptable synthetic intermediate. The protocols detailed in
this guide for its oxidation, esterification, and etherification provide a solid foundation for its use
in a wide range of research and development applications. By understanding the principles
behind these transformations, researchers can effectively incorporate the valuable oxane
moiety into their target molecules, paving the way for the discovery of novel compounds with
enhanced properties.

References
Methanex Corporation. (2023). Safety Data Sheet - Methanol.

o National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 2773573, (Oxan-4-yl)methanol.

o Master Organic Chemistry. (2022). Transesterification.

e Ciobanu, A. M., & Wuest, W. M. (2019). Applications of oxetanes in drug discovery and
medicinal chemistry. MedChemComm, 10(11), 1872-1883.

e NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Oxetan-2-ylmethanol in
Advancing Drug Discovery.

e Scott, J. S., & Williams, G. (2022). Oxetanes in Drug Discovery Campaigns. Journal of
Medicinal Chemistry, 65(15), 10156-10180.

o University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.

e Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

e Organic Chemistry Portal. (n.d.). Steglich Esterification.

o Master Organic Chemistry. (2022). Fischer Esterification — Carboxylic Acid to Ester Under
Acidic Conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b104037?utm_src=pdf-body
https://www.benchchem.com/product/b104037?utm_src=pdf-body
https://www.benchchem.com/product/b104037?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. organic-synthesis.com [organic-synthesis.com]

. Fischer Esterification-Typical Procedures - operachem [operachem.com]
. Organic Syntheses Procedure [orgsyn.org]

. pubs.acs.org [pubs.acs.org]

. m.youtube.com [m.youtube.com]

. Khan Academy [khanacademy.org]

. organic-synthesis.com [organic-synthesis.com]

°
(0] ~ » &) faN w N -

. Mitsunobu Reaction [organic-chemistry.org]

 To cite this document: BenchChem. [Application Notes and Protocols for Reactions with
(Oxan-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104037#experimental-setup-for-reactions-with-oxan-
4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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